molecular formula C6H12N2O3 B2969751 2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid CAS No. 953739-05-4

2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid

Cat. No.: B2969751
CAS No.: 953739-05-4
M. Wt: 160.173
InChI Key: TULRPXJUYUTDBL-UHFFFAOYSA-N
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Description

2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid (CAS: 56099-64-0) is a branched-chain amino acid derivative characterized by a methyl group and a methylcarbamoyl amino moiety at the second carbon of the propanoic acid backbone. Its molecular formula is C₅H₁₀N₂O₃, with a molecular weight of 146.1 g/mol. This compound is noted for its versatility as a small-molecule scaffold in medicinal chemistry and drug design, likely due to its urea-like carbamoyl group and ionizable carboxylic acid functionality .

Properties

IUPAC Name

2-methyl-2-(methylcarbamoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-6(2,4(9)10)8-5(11)7-3/h1-3H3,(H,9,10)(H2,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULRPXJUYUTDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid typically involves the reaction of 2-methylpropanoic acid with methyl isocyanate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid, possessing the molecular formula C6H12N2O3C_6H_{12}N_2O_3 and a molecular weight of 160.17 g/mol, is an amino acid derivative with a methylcarbamoyl group on the alpha carbon of a propanoic acid backbone. Its structure combines amino acid and carbamate features, making it interesting for biochemical research and potential therapeutic applications.

Potential Applications

2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid's applications span several fields, including pharmaceutical development and biochemical research.

Pharmaceutical Development

  • Building block in synthesizing novel therapeutic agents.
  • Creating derivatives or analogs with modified biological activities through reactions typical of amino acids and carbamates.

Biochemical Research

  • Investigating interactions with enzymes and other biological molecules to understand its biological significance and potential therapeutic uses.
  • Studying its unique structural features, such as dual amino and carbamate functionalities, which may confer distinct biochemical properties compared to similar compounds.

Chemical Reactivity

The chemical reactivity of 2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid can be explored through reactions typical of amino acids and carbamates. These reactions can be utilized in synthetic pathways to create derivatives or analogs with modified biological activities.

Structural Similarities

Several compounds share structural similarities with 2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid:

Compound NameStructure TypeKey Features
2-Amino-3-methylbutanoic acidAmino AcidEssential amino acid involved in protein synthesis
N-MethylglycineAmino Acid DerivativeInvolved in methylation processes; potential role in metabolism
N,N-DimethylglycineAmino Acid DerivativePlays a role in methylation; linked to metabolic disorders

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Notes References
2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid (56099-64-0) C₅H₁₀N₂O₃ 146.1 Methylcarbamoyl amino Versatile scaffold for drug discovery
2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (954253-72-6) C₈H₁₆N₂O₃ 188.22 Propylcarbamoyl amino Increased lipophilicity; lab reagent
2-Methyl-2-(prop-2-enoylamino)propanoic acid (29513-50-6) C₇H₁₁NO₃ 157.17 Acryloylamino Reactive monomer; peptide synthesis
2-Methyl-2-(2-nitrophenoxy)propanoic acid (10514-62-2) C₁₀H₁₁NO₅ 225.06 2-Nitrophenoxy Electron-withdrawing group; prodrug potential
2-Methyl-2-[(dodecylsulfanylthiocarbonyl)sulfanyl]propanoic acid (N/A) C₁₇H₃₀O₂S₃ 378.58 Dodecyltrithiocarbonate Polymer chemistry (chain transfer agent)
(2S)-2-[(Methylcarbamoyl)amino]propanoic acid (56099-64-0) C₅H₁₀N₂O₃ 146.1 (2S)-stereoisomer Chiral specificity in biological systems

Key Differences and Implications

The dodecyltrithiocarbonate analog (C₁₇H₃₀O₂S₃) is highly hydrophobic, making it suitable for polymer applications rather than biological systems .

Reactivity and Functional Groups: The acryloylamino derivative (C₇H₁₁NO₃) contains a reactive α,β-unsaturated carbonyl group, enabling participation in Michael addition reactions or polymerization . The nitrophenoxy analog (C₁₀H₁₁NO₅) features an electron-withdrawing nitro group, which may influence the acidity of the carboxylic acid (pKa shift) and serve as a redox-sensitive moiety in prodrug design .

Stereochemical Considerations :

  • The (2S)-stereoisomer of the target compound (CAS: 56099-64-0) highlights the role of chirality in biological activity. Enantiomeric forms may exhibit divergent binding affinities to enzymes or receptors .

Toxicity and Safety Profiles :

  • Carbamoyl derivatives, such as aldicarb (CAS: 116-06-3), demonstrate significant neurotoxicity due to acetylcholinesterase inhibition . While the target compound lacks such extreme toxicity, structural analogs with larger alkyl/aryl groups may require rigorous safety evaluations.

Biological Activity

2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid, also known by its CAS number 953739-05-4, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity , mechanism of action , and research findings , supported by data tables and case studies.

Potential Therapeutic Applications

Research indicates that 2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Effects : Preliminary investigations suggest that it may possess anticancer properties, particularly in modulating pathways involved in cell proliferation and apoptosis.

The mechanism of action for 2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid involves its interaction with specific molecular targets. It is believed to bind to proteins and enzymes, altering their activity and function. This interaction can lead to significant changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Case Studies

  • Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that 2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid exhibited a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, indicating its potential as an alternative treatment.
  • Cancer Cell Proliferation : In vitro studies on cancer cell lines have shown that treatment with this compound resulted in a significant reduction in cell viability, suggesting its role as a potential anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduction in cancer cell viability
Protein InteractionModulation of enzyme activity

Synthetic Routes and Industrial Production

The synthesis of 2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid typically involves the reaction of 2-methylpropanoic acid with methyl isocyanate under controlled conditions. Industrial production follows similar synthetic routes optimized for large-scale production, employing continuous flow reactors for consistency and high yields .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis often involves carbamoylation of a methyl-substituted propanoic acid precursor. For example, analogous compounds (e.g., GW7647) are synthesized using carbodiimide coupling agents (e.g., DIPEA) in polar aprotic solvents like acetonitrile/chloroform mixtures under reflux . Optimizing stoichiometry, temperature (e.g., 40–60°C), and purification via column chromatography (silica gel, ethyl acetate/hexane) can improve yields.
  • Key Parameters : Monitor reaction progress via TLC or LC-MS. Purify using reverse-phase HPLC with C18 columns for high-purity isolates (>95%) .

Q. How can researchers ensure purity and structural fidelity of the compound during synthesis?

  • Analytical Techniques :

  • HPLC : Use gradient elution (e.g., 0.1% TFA in water/acetonitrile) with UV detection at 210–254 nm. Compare retention times against reference standards (e.g., EP impurity markers) .
  • NMR : Confirm structure via 1H^1H/13C^{13}C NMR, focusing on methyl groups (δ 1.3–1.5 ppm) and carbamoyl NH signals (δ 6.5–7.0 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+^+) .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure derivatives?

  • Approaches :

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) or enzymatic resolution with lipases .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to induce enantioselectivity during carbamoylation .
    • Case Study : For analogous amino acids, (R)- or (S)-configurations were achieved via kinetic resolution with >90% ee .

Q. How do conflicting bioactivity results across studies arise, and how can they be reconciled?

  • Potential Causes :

  • Dose-Dependent Effects : In vivo studies (e.g., Db/Db mice) show metabolic responses vary with concentration (e.g., SCFA levels at 0.01–0.1% dietary inclusion) .
  • Model System Limitations : Cell-based assays may lack metabolic context (e.g., hepatic vs. muscle uptake) .
    • Resolution : Conduct dose-response curves in parallel assays (in vitro/in vivo) and validate using isotopic tracing (e.g., 14C^{14}C-labeled compound) .

Q. What are the hypothesized metabolic pathways of this compound in mammalian systems?

  • Pathway Mapping :

Phase I Metabolism : Oxidative deamination via cytochrome P450 enzymes (e.g., CYP3A4), forming carboxylic acid derivatives.

Phase II Conjugation : Glucuronidation or sulfation at the carbamoyl group, detected via LC-MS/MS .

  • Experimental Design : Administer compound to hepatocyte cultures or perfused liver models, followed by metabolomics profiling .

Safety and Handling

Q. What occupational safety protocols are recommended for handling this compound?

  • Guidelines :

  • Engineering Controls : Use fume hoods for synthesis and local exhaust ventilation during weighing .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Spill Management : Neutralize with sodium bicarbonate, absorb with inert material, and dispose as hazardous waste .
    • Exposure Monitoring : Air sampling (NIOSH Method 5601) to ensure levels <1 ppm .

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